

# Cy7 NHS Ester: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cy7 NHS ester

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This guide provides an in-depth overview of Cy7 N-hydroxysuccinimidyl (NHS) ester, a near-infrared (NIR) fluorescent dye widely utilized in biological imaging and other fluorescence-based assays. Its applications are particularly prominent in in vivo imaging due to the minimal autofluorescence and deep tissue penetration of light in the NIR spectrum.<sup>[1]</sup>

## Core Properties and Chemical Structure

**Cy7 NHS ester** is an amine-reactive dye that forms a stable amide bond with primary amino groups on proteins, peptides, and other biomolecules.<sup>[2]</sup> The NHS ester moiety reacts efficiently with the  $\epsilon$ -amino groups of lysine residues and the N-terminal  $\alpha$ -amino group of polypeptides.<sup>[2]</sup> This conjugation is most effective under slightly alkaline conditions (pH 8.0-9.0).<sup>[2]</sup>

The chemical structure of a representative **Cy7 NHS ester** is characterized by a polymethine chain, which is responsible for its spectral properties in the near-infrared region.

## Quantitative Data Summary

The following table summarizes the key quantitative data for a typical **Cy7 NHS ester**.

| Property                                    | Value   | Reference(s) |
|---|---|--------------|
| Molecular Formula                           | C41H48BF4N3O4                                       | [3]          |
| Molecular Weight                            | ~733.64 g/mol                                       | [3]          |
| Excitation Maximum ( $\lambda_{ex}$ )       | ~750 nm   | [3]          |
| Emission Maximum ( $\lambda_{em}$ )         | ~773 nm   | [3]          |
| Molar Extinction Coefficient ( $\epsilon$ ) | ~199,000 M <sup>-1</sup> cm <sup>-1</sup>           | [3]          |
| Fluorescence Quantum Yield ( $\Phi$ )       | ~0.3  | [3]          |
| Purity                                      | ≥95% (by <sup>1</sup> H NMR and HPLC-MS)            | [3]          |
| Solubility                                  | Soluble in organic solvents (DMSO, DMF)             | [3]          |
| Storage                                     | Store at -20°C, desiccated and protected from light | [4]          |

## Experimental Protocols

### Protein and Antibody Labeling with Cy7 NHS Ester

This protocol provides a general guideline for conjugating **Cy7 NHS ester** to proteins, such as antibodies. The optimal conditions may vary depending on the specific protein and desired degree of labeling (DOL).

Materials:

- Protein (e.g., IgG antibody) at 2-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4)[2]
- **Cy7 NHS ester**[2]
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[2]
- Labeling Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.0[2][5]

- Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)[2]
- Purification Column (e.g., Sephadex G-25)[2][5]
- Storage Buffer: PBS, pH 7.4[2]

#### Procedure:

- Protein Preparation:
  - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA). If necessary, perform a buffer exchange into PBS.[2]
  - Adjust the protein concentration to 2-10 mg/mL.[2]
- **Cy7 NHS Ester** Stock Solution Preparation:
  - Allow the vial of **Cy7 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[6]
  - Prepare a 10 mg/mL stock solution of **Cy7 NHS ester** in anhydrous DMSO or DMF immediately before use.[6][7]
- Conjugation Reaction:
  - Adjust the pH of the protein solution to 8.5-9.0 by adding the Labeling Buffer. A common starting point is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.[8]
  - Add a calculated amount of the **Cy7 NHS ester** stock solution to the protein solution while gently vortexing. A molar ratio of dye to protein of 5:1 to 20:1 is a typical starting range.[2][5]
  - Incubate the reaction for 1-2 hours at room temperature in the dark with continuous stirring.[2][7]
- Quenching the Reaction (Optional):

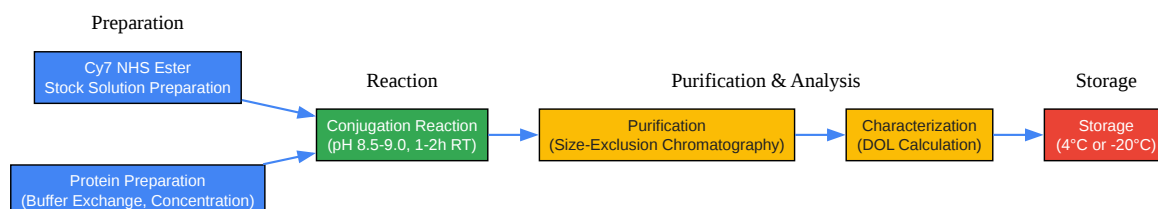
- To stop the labeling reaction, add the Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[6]
- Incubate for an additional 15-30 minutes.[6]
- Purification:
  - Separate the Cy7-labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[7][8]
  - Collect the colored fractions corresponding to the labeled protein.
- Characterization and Storage:
  - Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of Cy7 (~750 nm).
  - Store the purified conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. Adding a carrier protein like BSA (0.1%) can improve stability.[9]

## Visualizations

### Chemical Structure of a Cy7 NHS Ester

Caption: Generalized chemical structure of a **Cy7 NHS ester**.

### Experimental Workflow for Protein Labeling



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Caption: General workflow for labeling proteins with **Cy7 NHS ester**.

#### Need Custom Synthesis?

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## References

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- To cite this document: BenchChem. [Cy7 NHS Ester: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14097242#what-is-cy7-nhs-ester-chemical-structure>]

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